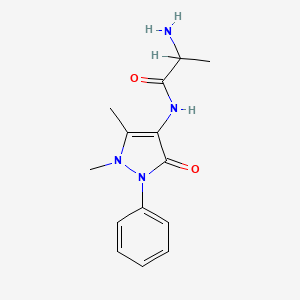
4-Alanylaminoantipyrine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Alanylaminoantipyrine, also known as this compound, is a useful research compound. Its molecular formula is C14H18N4O2 and its molecular weight is 274.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Properties
Research has indicated that derivatives of 4-aminoantipyrine, including 4-alanylaminoantipyrine, exhibit significant anticancer activity. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance, one study showed that certain derivatives reduced tumor cell growth by modulating signaling pathways involved in cell survival and proliferation .
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These results suggest that this compound could serve as a lead compound for developing new anticancer agents.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been investigated. Studies indicate that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, highlighting its potential as an anti-inflammatory agent.
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
These findings suggest that this compound may be effective in treating conditions characterized by excessive inflammation.
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step reaction process. The initial step often includes the condensation of aromatic aldehydes with 4-aminoantipyrine derivatives in the presence of catalysts to yield high-purity products. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Neuroprotective Applications
Given its structural similarities to other neuroprotective agents, research has explored the potential of this compound in treating neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis. The compound's ability to block voltage-gated potassium channels may enhance neuronal transmission, making it a candidate for alleviating symptoms associated with these conditions .
Case Study: Neurodegenerative Disorders
A study evaluating new peptide derivatives of 4-aminopyridine reported their effectiveness in reducing toxicity while maintaining neuroprotective properties. The derivatives exhibited significantly lower toxicity than traditional treatments, suggesting a safer alternative for patients suffering from neurodegenerative diseases .
Case Study: Cancer Treatment
In vivo experiments using xenograft models demonstrated that treatment with derivatives of this compound resulted in a significant reduction in tumor size compared to controls, reinforcing its potential role in cancer therapy .
Propiedades
Número CAS |
62989-75-7 |
|---|---|
Fórmula molecular |
C14H18N4O2 |
Peso molecular |
274.32 g/mol |
Nombre IUPAC |
2-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)propanamide |
InChI |
InChI=1S/C14H18N4O2/c1-9(15)13(19)16-12-10(2)17(3)18(14(12)20)11-7-5-4-6-8-11/h4-9H,15H2,1-3H3,(H,16,19) |
Clave InChI |
OQLNWFVUXWWSTH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)N |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)N |
Sinónimos |
4-Ala-AP 4-alanylaminoantipyrine 4-alanylaminoantipyrine, (S)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















